N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopropylsulfonylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c18-15(11-7-17(8-11)23(19,20)12-2-3-12)16-6-10-1-4-13-14(5-10)22-9-21-13/h1,4-5,11-12H,2-3,6-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYIHIPTXKYKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and insecticidal applications. This article reviews the existing literature on its biological activity, focusing on its mechanism of action, efficacy in various biological models, and potential therapeutic applications.
- Molecular Formula: C₁₈H₁₉N₃O₄S
- Molecular Weight: 373.42 g/mol
- CAS Number: 1795212-89-3
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in cell proliferation and survival pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.30 | Induction of apoptosis via ROS generation |
| CAMA-1 | 0.16 | Inhibition of cell cycle progression |
| HCC1954 | 0.51 | Modulation of signaling pathways |
The compound demonstrated significant cytotoxic effects on breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Insecticidal Activity
Beyond its anticancer properties, this compound has been investigated for its insect growth regulatory (IGR) capabilities. It has been shown to disrupt normal physiological processes in insects by inhibiting chitinase enzymes crucial for cuticle degradation during molting.
| Insect Species | Ki (µM) | Effect |
|---|---|---|
| Ostrinia furnacalis | 0.8 | Disruption of growth and molting |
| Plutella xylostella | 2.3 | Significant reduction in survival rates |
The compound exhibited superior activity compared to existing IGRs, indicating a promising avenue for sustainable pest management strategies .
Case Studies
- Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent inhibition of cell proliferation. The mechanism was linked to oxidative stress and subsequent apoptosis induction .
- Insect Growth Regulation : A series of experiments conducted on Ostrinia furnacalis demonstrated that the compound effectively inhibits chitinase activity, leading to impaired growth and development in treated populations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of the target compound with structurally related molecules from the provided evidence:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
